molecular formula C12H23N5 B11870703 N''-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide

N''-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide

Cat. No.: B11870703
M. Wt: 237.34 g/mol
InChI Key: IJFSIVBGFZHFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’'-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide is a compound that features two piperidine rings connected by a carboximidamide group Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide typically involves the reaction of piperidine with cyanamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’'-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperidine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’'-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with one piperidine ring.

    Piperine: An alkaloid with a piperidine ring, known for its biological activities.

    Piperidine-4-carboxamide: Another derivative with a different functional group.

Uniqueness

N’'-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide is unique due to its dual piperidine rings connected by a carboximidamide group, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5/c13-11(16-7-3-1-4-8-16)15-12(14)17-9-5-2-6-10-17/h1-10H2,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFSIVBGFZHFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NC(=N)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.